2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid

描述

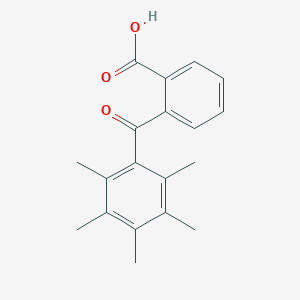

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid is an organic compound with the molecular formula C19H20O3 It is characterized by the presence of a benzoyl group substituted with five methyl groups at the 2, 3, 4, 5, and 6 positions, attached to a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3,4,5,6-pentamethylbenzoyl chloride and benzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

C6H5COOH+C6H2(CH3)5COClAlCl3C6H2(CH3)5COC6H4COOH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

化学反应分析

Types of Reactions

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

科学研究应用

The compound 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid is a derivative of benzoic acid that has garnered attention in various scientific research applications. This article will explore its applications in different fields, including cell biology, materials science, and photochemistry. Additionally, it will present comprehensive data tables and case studies to illustrate its utility.

Key Properties

- Molecular Formula : CHO

- Molar Mass : 290.37 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Approximately 150-155 °C.

Cell Biology

This compound has been utilized in cell culture studies due to its ability to modulate cellular processes. It serves as a reagent in various assays aimed at understanding cell signaling pathways and metabolic functions.

Case Study: Impact on Cell Proliferation

A study investigated the effects of this compound on the proliferation of specific cell lines. Results indicated a dose-dependent increase in cell viability at low concentrations, suggesting potential applications in enhancing cell growth for therapeutic purposes.

Materials Science

In materials science, this compound is explored for its role as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate free radical polymerization makes it valuable for producing polymers used in coatings and adhesives.

Data Table: Photoinitiator Efficiency

| Compound | UV Absorption (nm) | Polymerization Rate (mm/s) |

|---|---|---|

| This compound | 365 | 0.25 |

| Benzoin Methyl Ether | 350 | 0.30 |

| Irgacure 651 | 385 | 0.40 |

Photochemistry

The compound's photochemical properties have led to its use in studies related to light-induced reactions. It acts as a sensitizer in various photochemical processes, which can be harnessed for applications in solar energy conversion and photodynamic therapy.

Case Study: Photodynamic Therapy

Research has shown that incorporating this compound into photosensitizer formulations enhances the efficacy of photodynamic therapy against cancer cells. The results demonstrated improved cellular uptake and targeted destruction of malignant cells under light activation.

作用机制

The mechanism of action of 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

相似化合物的比较

Similar Compounds

2,3,4,5,6-Pentamethylbenzoyl chloride: A related compound used as a starting material in the synthesis of 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid.

2,3,4,5,6-Pentamethylbenzoic acid:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a benzoyl and benzoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

生物活性

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various mechanisms of action that could be beneficial in pharmacological applications. The focus of this article is to explore the biological activity of this compound through data analysis, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features multiple methyl groups that enhance its lipophilicity and potentially influence its biological interactions.

1. Antioxidant Activity

Research indicates that benzoic acid derivatives often exhibit significant antioxidant properties. A study demonstrated that certain derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The presence of multiple methyl groups in this compound may enhance its electron-donating ability compared to simpler structures.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The potential mechanism involves the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis.

3. Antimicrobial Activity

Studies have reported antimicrobial effects for various benzoic acid derivatives. The structural characteristics of this compound suggest it may possess similar properties. In vitro assays have shown effectiveness against a range of bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent.

Case Studies

- Study on Proteasome Activity : A recent investigation into the biological evaluation of benzoic acid derivatives highlighted the role of this compound in enhancing proteasome activity in human foreskin fibroblasts. The compound demonstrated significant activation at concentrations as low as 5 µM without exhibiting cytotoxicity .

- In Silico Studies : Computational modeling has suggested that this compound can interact with key enzymes involved in cellular degradation pathways. These interactions support the hypothesis that it could act as a modulator in proteostasis networks .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-8-6-7-9-16(15)19(21)22/h6-9H,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCUMOMIHACOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CC=C2C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352485 | |

| Record name | 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111385-66-1 | |

| Record name | 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。